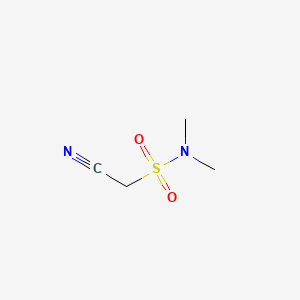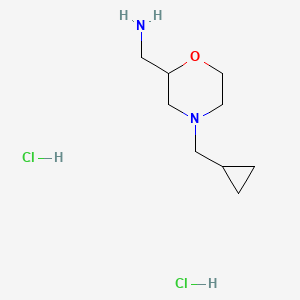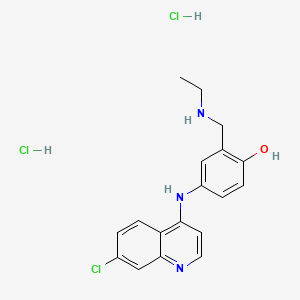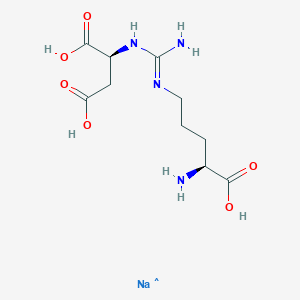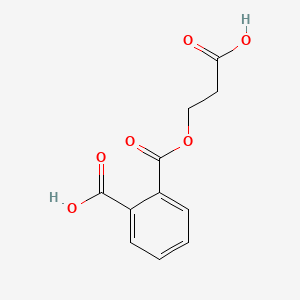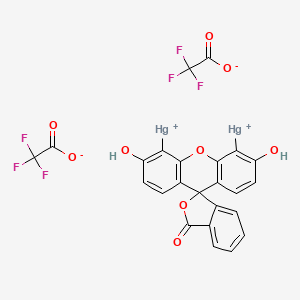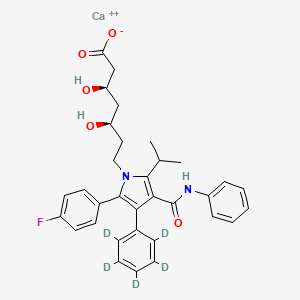
2-Hydroxy-estrone-6-N3-adenine (90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-estrone-6-N3-adenine is a compound with the molecular formula C23H25N5O3 and a molecular weight of 41948 It is a derivative of estrone, a naturally occurring estrogen, and adenine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-estrone-6-N3-adenine involves the coupling of estrone and adenine derivatives under specific reaction conditions. The process typically includes:
Starting Materials: Estrone and adenine derivatives.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as chromatography to achieve a purity of 90%.
Industrial Production Methods: Industrial production of 2-Hydroxy-estrone-6-N3-adenine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Types of Reactions:
Oxidation: 2-Hydroxy-estrone-6-N3-adenine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Scientific Research Applications
2-Hydroxy-estrone-6-N3-adenine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroid and nucleobase interactions.
Biology: The compound is studied for its potential role in cellular processes involving estrogen and adenine pathways.
Medicine: Research explores its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Hydroxy-estrone-6-N3-adenine involves its interaction with estrogen and adenine receptors. The compound binds to these receptors, influencing various molecular pathways:
Estrogen Receptors: It modulates the activity of estrogen receptors, affecting gene expression and cellular functions.
Adenine Receptors: It interacts with adenine receptors, impacting DNA and RNA synthesis and repair.
Comparison with Similar Compounds
2-Hydroxy-estrone-6-N3-adenine can be compared with other similar compounds, such as:
2-Hydroxyestrone: A major metabolite of estrone and estradiol, known for its role in estrogen metabolism.
Estrone: A naturally occurring estrogen used in hormone replacement therapy.
Adenine: A nucleobase essential for DNA and RNA synthesis.
Properties
CAS No. |
912671-65-9 |
|---|---|
Molecular Formula |
C23H25N5O3 |
Molecular Weight |
419.485 |
IUPAC Name |
(8R,9S,13S,14S)-6-(6-aminopurin-3-yl)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H25N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,29-30H,2-6,24H2,1H3/t11-,13-,15+,16?,23+/m1/s1 |
InChI Key |
ILMIYAFNYQGIRH-RIGYJOQTSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonyms |
6-(6-Amino-3H-purin-3-yl)-2,3-dihydroxy-estra-1,3,5(10)-trien-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)

